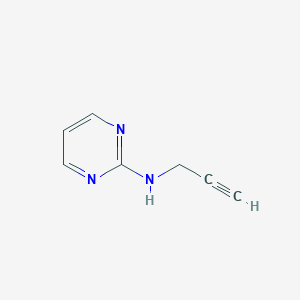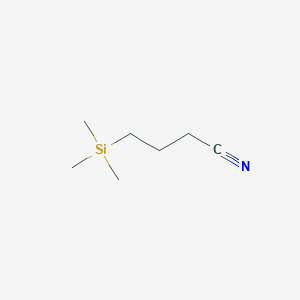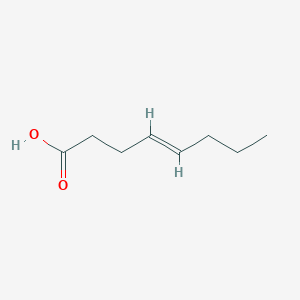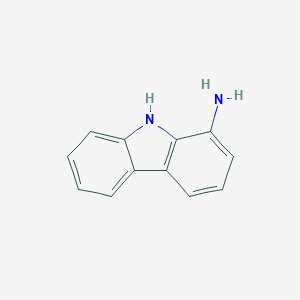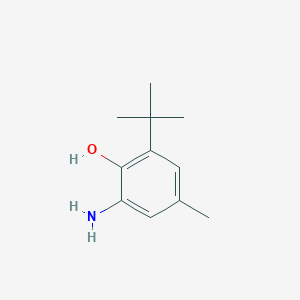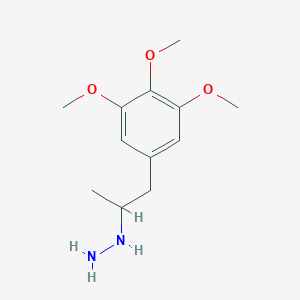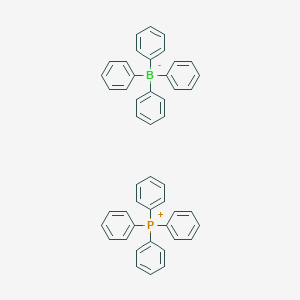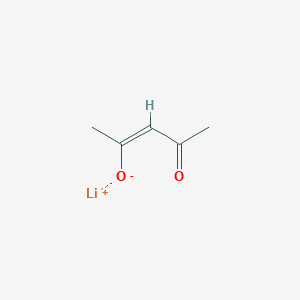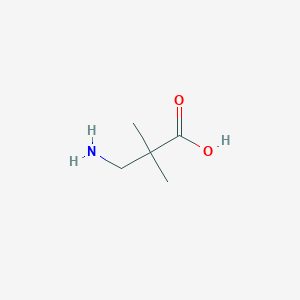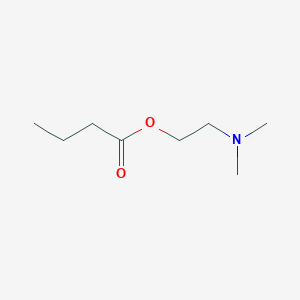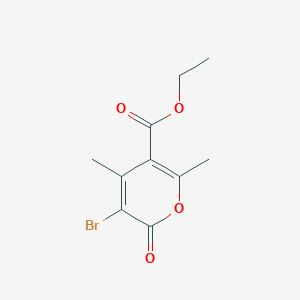
3-Bromo-5-carbéthoxy-4,6-diméthyl-2-pyrone
Vue d'ensemble
Description
3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone is a chemical compound with the molecular formula C10H11BrO4. It is a derivative of 2-pyrone, a class of six-membered conjugated cyclic esters. This compound is known for its unique structure, which includes a bromine atom, a carbethoxy group, and two methyl groups attached to the pyrone ring. It is used in various chemical reactions and has applications in scientific research.
Applications De Recherche Scientifique
3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It is known that pyrone-based derivatives, to which this compound belongs, possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity . These properties suggest that the compound may interact with a variety of biological targets.
Mode of Action
It has been reported that the c-2, c-4, and c-6 positions of the 2-pyrone are electrophilic and follow the nucleophilic attack, while the c-3 and c-5 positions are vulnerable to electrophilic attack . This suggests that the compound may interact with its targets through these electrophilic and nucleophilic sites.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone can be synthesized from 5-carbethoxy-4,6-dimethyl-2-pyrone through bromination. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 3-position of the pyrone ring .
Industrial Production Methods
Industrial production of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the bromination process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Reduction Reactions: Products include reduced derivatives with the bromine atom removed or other functional groups reduced.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2H-pyran-2-one: Similar structure but lacks the carbethoxy and methyl groups.
5-Carbethoxy-4,6-dimethyl-2-pyrone: Similar structure but lacks the bromine atom.
Ethyl 3-bromo-4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate: Another name for 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone.
Uniqueness
3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone is unique due to the presence of both a bromine atom and a carbethoxy group on the pyrone ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
ethyl 5-bromo-2,4-dimethyl-6-oxopyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-4-14-9(12)7-5(2)8(11)10(13)15-6(7)3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOPMHLWTLUFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=O)C(=C1C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171160 | |
| Record name | 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18152-79-9 | |
| Record name | 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018152799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18152-79-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18152-79-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone is reacted with potassium hydroxide?
A1: When 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone is reacted with potassium hydroxide (KOH), it undergoes a chemical transformation resulting in the formation of 2,5-Dimethyl-3-furoic acid. [, ] This suggests that KOH plays a crucial role in modifying the structure of the starting pyrone compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)
![2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate](/img/structure/B99806.png)
